molecular formula C20H18FN5O2 B12782784 4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine CAS No. 150867-88-2

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine

Cat. No.: B12782784
CAS No.: 150867-88-2
M. Wt: 379.4 g/mol
InChI Key: LTGJBZSFPNAUIP-UHFFFAOYSA-N
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Description

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of functional groups, including an oxazole ring, a fluoroimidazoquinazoline core, and a morpholine moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the fluoroimidazoquinazoline core: This step often involves the condensation of a fluoro-substituted aniline with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the morpholine moiety: This is usually done via nucleophilic substitution reactions, where the morpholine ring is introduced to the pre-formed heterocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole core.

Uniqueness

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

150867-88-2

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine

InChI

InChI=1S/C20H18FN5O2/c21-13-2-1-3-15-17(13)19(25-6-8-27-9-7-25)23-20-18(22-11-26(15)20)16-10-14(24-28-16)12-4-5-12/h1-3,10-12H,4-9H2

InChI Key

LTGJBZSFPNAUIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=C2)C3=C4N=C(C5=C(N4C=N3)C=CC=C5F)N6CCOCC6

Origin of Product

United States

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